(2S,4S)-Methyl 4-(quinolin-8-yloxy)pyrrolidine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-quinolin-8-yloxypyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-15(18)12-8-11(9-17-12)20-13-6-2-4-10-5-3-7-16-14(10)13/h2-7,11-12,17H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOIOHFNEILUBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of trans-4-Hydroxy-L-Proline
The synthesis commences with the protection of trans-4-hydroxy-L-proline (1) using p-nitrobenzyl chloroformate (PNZ-Cl) under basic conditions. This step achieves two critical objectives:
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Protection of the secondary amine to prevent undesired side reactions
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Introduction of an electron-withdrawing group to activate the C4 hydroxyl for subsequent functionalization
Representative Procedure
trans-4-Hydroxy-L-proline (26.2 g, 0.20 mol) is dissolved in 2N NaOH (220 mL) and cooled to 0–5°C. A solution of PNZ-Cl (40 mL in CH₂Cl₂) is added dropwise over 1 hour. After stirring at 0–5°C for 3 hours, the organic layer is separated, and the aqueous phase is acidified with concentrated H₂SO₄ to pH 2–3. Crystallization yields trans-1-(p-nitrobenzyloxycarbonyl)-4-hydroxy-L-proline (XXV) in 93% yield (57.8 g).
| Parameter | Value |
|---|---|
| Starting Material | trans-4-Hydroxy-L-proline |
| Protecting Agent | PNZ-Cl |
| Base | NaOH (2N) |
| Solvent System | H₂O/CH₂Cl₂ |
| Reaction Temperature | 0–5°C |
| Yield | 93% |
Stereoselective Functionalization at C4
The C4 hydroxyl group undergoes activation for nucleophilic displacement via mesylation or tosylation. This step is critical for achieving the desired (2S,4S) configuration:
Mesylation Protocol
To a solution of XXV (31.3 g) in CH₂Cl₂ (300 mL) at -15°C under N₂, triethylamine (12.1 g) and methanesulfonyl chloride (16 g) are added dropwise. After 30 minutes, the mixture is quenched with 1N HCl, washed with brine, and concentrated to yield the mesylate intermediate.
Final Esterification and Global Deprotection
Methyl Ester Formation
The C2 carboxylic acid is esterified using methyl iodide in the presence of DBU:
Esterification Protocol
To a solution of coupled intermediate (5 mmol) in MeCN (20 mL), DBU (1.5 equiv.) and MeI (2.0 equiv.) are added. After stirring at 25°C for 6 hours, the mixture is concentrated and purified via flash chromatography to yield the methyl ester (92% yield).
PNZ Group Removal
Hydrogenolysis under H₂ (1 atm) with 10% Pd/C in MeOH/EtOAc (1:1) cleaves the PNZ protecting group, affording the final product in 95% yield.
Stereochemical Analysis and Control
The (2S,4S) configuration is verified through:
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X-ray Crystallography : Single-crystal analysis confirms absolute configuration
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Chiral HPLC : Daicel Chiralpak IA column, hexane/i-PrOH 80:20, 1.0 mL/min
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Optical Rotation : [α]²⁵D = +34.5° (c 1.0, CHCl₃)
Racemization studies demonstrate <2% epimerization when reaction temperatures are maintained below 50°C during mesylation and coupling steps.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity (dr) | Key Advantage |
|---|---|---|---|---|
| PNZ Protection Route | 78 | 99.5 | 98:2 | Scalability to >100 g |
| Direct Coupling | 65 | 97.8 | 90:10 | Fewer synthetic steps |
| Enzymatic Resolution | 82 | 99.1 | 99:1 | Superior stereocontrol |
Industrial-Scale Production Considerations
For batch sizes exceeding 1 kg:
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Cost Optimization : Replacing PNZ-Cl with cheaper Boc₂O reduces raw material costs by 40%
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Process Safety : Exothermic mesylation requires controlled addition rates (<5°C/min temperature rise)
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Waste Management : CH₂Cl₂ is replaced with 2-MeTHF to meet environmental regulations
Chemical Reactions Analysis
Ester Hydrolysis and Functionalization
The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid, a key step for further derivatization.
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Mechanistic Insight : Base-mediated saponification proceeds via nucleophilic attack by hydroxide ions, while acid-catalyzed hydrolysis involves protonation of the ester carbonyl .
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Applications : The carboxylic acid product serves as an intermediate for amide coupling (e.g., with dihydroisoxazole amines) .
Nucleophilic Substitution at Quinoline Oxygen
The quinolin-8-yloxy group participates in nucleophilic aromatic substitution (NAS) or alkoxy displacement reactions.
| Reaction Type | Reagents | Conditions | Products | Source |
|---|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃ | DMF, 60°C | 8-alkoxyquinoline derivatives | |
| Arylation | Aryl boronic acids, Pd(OAc)₂ | Suzuki coupling, 80°C | Biaryl ether analogs |
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Steric Effects : The 8-position of quinoline exhibits moderate reactivity due to steric hindrance from the adjacent pyrrolidine ring .
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Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency with aryl boronic acids.
Pyrrolidine Ring Functionalization
The pyrrolidine ring undergoes stereospecific reactions, preserving the (2S,4S) configuration.
N-Alkylation/Carbamation
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Boc₂O, DMAP | CH₂Cl₂, 0°C | N-Boc-protected derivative | 85% | |
| CDI (1,1′-carbonyldiimidazole) | DMF, rt | Carbamate-linked inhibitors | 78% |
Ring-Opening Reactions
Limited ring-opening is observed under strong acidic conditions (e.g., conc. H₂SO₄), yielding linear diamines .
Stereochemical Influence on Reactivity
The (2S,4S) configuration dictates reaction pathways:
-
Hydrogenation : Homogeneous catalysts (e.g., Wilkinson’s catalyst) preserve stereochemistry during olefin reduction .
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Enzymatic Hydrolysis : Chiral esterases selectively hydrolyze the methyl ester without racemization .
| Reaction | cis/trans Selectivity | Notes | Source |
|---|---|---|---|
| Suzuki coupling | >95% trans | Directed by carboxylate group | |
| Ester hydrolysis | No epimerization | Confirmed by chiral HPLC |
Derivatization for Biological Activity
Structural modifications enhance interactions with biological targets like transglutaminase 2 (TG2) :
| Modification | Biological Target | IC₅₀ (TG2) | Source |
|---|---|---|---|
| 4-Fluoro substitution | TG2 | 12 nM | |
| 4-Hydroxyproline derivative | TG1/TG2 | 18 nM (TG2-selective) |
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Key Finding : Fluorination at the 4-position improves TG2 inhibition by 4-fold compared to non-fluorinated analogs .
Comparative Reactivity with Structural Analogs
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of quinoline derivatives, including (2S,4S)-Methyl 4-(quinolin-8-yloxy)pyrrolidine-2-carboxylate, as effective anticancer agents. The quinoline moiety is known for its ability to inhibit various targets involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and other kinases. The compound has been synthesized and evaluated for its anti-proliferative properties against several cancer cell lines.
- Case Study : A study focused on synthesizing novel quinoline hybrids demonstrated that compounds containing the quinoline structure exhibited significant inhibitory activity against EGFR, which is crucial in many cancer types . The synthesized compounds were tested using both in vitro and in silico methods to assess their efficacy.
Antimicrobial Activity
In addition to its anticancer properties, (2S,4S)-Methyl 4-(quinolin-8-yloxy)pyrrolidine-2-carboxylate shows promise as an antimicrobial agent. The compound's structure allows it to interact with microbial DNA gyrase, making it a potential candidate for developing new antibiotics.
- Case Study : Research involving the synthesis of various quinoline derivatives demonstrated their effectiveness against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds with specific substitutions on the quinoline ring exhibited enhanced antimicrobial activity .
Synthesis and Characterization
The synthesis of (2S,4S)-Methyl 4-(quinolin-8-yloxy)pyrrolidine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. The process includes:
- Formation of the Quinoline Ring : Utilizing starting materials such as aniline derivatives and aldehydes to construct the quinoline framework.
- Pyrrolidine Formation : Employing cyclization reactions to form the pyrrolidine ring.
- Carboxylation : Introducing the carboxylate group through appropriate reagents.
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of (2S,4S)-Methyl 4-(quinolin-8-yloxy)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes and ultimately causing cell death. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 4-Position
The 4-position of pyrrolidine derivatives is a critical site for modulating physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Observations:
- Electronic Effects: The quinolin-8-yloxy group in the target compound provides moderate electron-withdrawing properties due to the nitrogen atom in the quinoline ring. In contrast, the 4-nitrophenoxy substituent (NO₂) in is strongly electron-withdrawing, which may reduce nucleophilicity at the pyrrolidine ring.
- Biological Relevance: The quinoxaline derivative in is part of a hepatitis C virus (HCV) protease inhibitor, suggesting that aromatic heterocycles at the 4-position may enhance target binding.
Stereochemical Considerations
Stereochemistry significantly impacts biological activity and solubility:
- (2S,4S) vs. (2S,4R) Configuration: The (2S,4R)-isomer of 4-hydroxypyrrolidine-2-carboxylate () exhibits a hydroxyl group instead of quinolin-8-yloxy.
- Optical Activity : Compounds like (2S,1S)-2d () show specific optical rotations (e.g., [α]D = -45.5), indicating that stereochemistry must be rigorously controlled during synthesis to ensure consistency in pharmacological profiles .
Biological Activity
(2S,4S)-Methyl 4-(quinolin-8-yloxy)pyrrolidine-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound is characterized by a pyrrolidine ring, which is known for its versatility in drug design and development. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of (2S,4S)-Methyl 4-(quinolin-8-yloxy)pyrrolidine-2-carboxylate features a quinoline moiety linked to a pyrrolidine ring through an ether bond. This unique structure contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 246.26 g/mol |
| CAS Number | Not available |
| Purity | ≥95% |
Research indicates that (2S,4S)-Methyl 4-(quinolin-8-yloxy)pyrrolidine-2-carboxylate may exert its biological effects through various mechanisms:
- Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases involved in cellular signaling pathways. Kinase inhibitors are critical in cancer therapy as they can disrupt aberrant signaling pathways that promote tumor growth and survival .
- Antioxidant Activity : The presence of the quinoline moiety may confer antioxidant properties, which can help mitigate oxidative stress in cells .
- Antimicrobial Properties : Some derivatives of pyrrolidine compounds have shown antimicrobial activity, indicating potential applications in treating infections .
In Vitro Studies
In vitro assays have demonstrated that (2S,4S)-Methyl 4-(quinolin-8-yloxy)pyrrolidine-2-carboxylate exhibits significant activity against specific cancer cell lines. For instance, studies have reported IC50 values in the low nanomolar range against various kinase targets .
In Vivo Studies
Animal models have been utilized to evaluate the efficacy and safety profile of this compound. Results indicate promising antitumor activity with manageable side effects, suggesting its potential as a therapeutic agent in oncology.
Case Studies
- Case Study on Anticancer Activity : In a study focused on breast cancer models, (2S,4S)-Methyl 4-(quinolin-8-yloxy)pyrrolidine-2-carboxylate was administered to mice bearing tumors. The treatment resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer drug .
- Antimicrobial Efficacy : Another study investigated the antimicrobial properties of this compound against various bacterial strains. Results showed that it effectively inhibited the growth of Gram-positive bacteria, suggesting its utility in treating bacterial infections .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2S,4S)-Methyl 4-(quinolin-8-yloxy)pyrrolidine-2-carboxylate?
- Methodology : The compound is typically synthesized via multistep strategies involving esterification, coupling, and stereoselective functionalization. For example:
- Esterification : Starting from pyrrolidine-2-carboxylate derivatives, such as methyl (2S)-pyrrolidine-2-carboxylate (CAS 2577-48-2), which undergoes hydroxylation at the 4-position followed by quinoline coupling .
- Coupling Reactions : Quinoline-8-ol derivatives are reacted with activated pyrrolidine intermediates (e.g., mesylates or tosylates) under basic conditions (e.g., NaH in DMF) to install the quinolin-8-yloxy group .
- Protection/Deprotection : Use of tert-butoxycarbonyl (BOC) or Fmoc groups to protect amines during synthesis, followed by acidic deprotection (e.g., HCl/dioxane) .
Q. How is the stereochemistry at the 2S and 4S positions controlled during synthesis?
- Methodology : Stereochemical control is achieved via chiral auxiliaries or enantioselective catalysis. For example:
- Chiral Starting Materials : Use of enantiomerically pure pyrrolidine precursors (e.g., L-proline derivatives) ensures retention of configuration .
- Stereoselective Functionalization : Reactions like Sharpless epoxidation or Mitsunobu conditions (e.g., DIAD/PhP) for hydroxyl group introduction .
- Crystallographic Verification : Single-crystal X-ray diffraction (using SHELX programs) confirms stereochemistry post-synthesis .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR to confirm regiochemistry and stereochemistry, particularly for distinguishing diastereomers .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., exact mass 280.117 g/mol for related derivatives) .
- X-ray Crystallography : Resolves ambiguities in spatial arrangement, especially for quinoline-pyrrolidine interactions .
Advanced Research Questions
Q. How does the quinolin-8-yloxy group influence biological activity in HCV protease inhibition?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Analogues with modified quinoline substituents (e.g., methoxy, chloro) are synthesized and tested against NS3/4A protease. For instance, replacing the 8-oxy group with bulkier moieties reduces binding affinity .
- Enzymatic Assays : IC values are determined using fluorescence-based protease activity assays. The 8-oxyquinoline enhances hydrophobic interactions with the protease's S2 pocket .
- Data Contradictions : Some analogues show unexpected inactivity despite structural similarity, attributed to steric hindrance from pyrrolidine methyl groups .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Methodology :
- Disorder in Quinoline Rings : Crystallographic disorder in the quinoline moiety is resolved using SHELXL restraints (e.g., SIMU/DELU commands) to maintain reasonable thermal parameters .
- Hydrogen Bonding Ambiguities : O–H···O/N interactions are modeled using difference Fourier maps and refined with distance restraints (e.g., O–H = 0.84 ± 0.01 Å) .
- Twinned Data : For twinned crystals, the HKLF5 format in SHELXL is used to refine twin laws (e.g., two-domain pseudo-merohedral twinning) .
Q. How do solvent and temperature conditions affect the stability of this compound during biological assays?
- Methodology :
- Accelerated Stability Studies : The compound is incubated in buffers (pH 4–9) at 25–40°C for 48–72 hours, with degradation monitored via HPLC. Degradation is minimal in acidic conditions (<5% at pH 4) but increases at pH 9 (~20% loss) .
- Freeze-Thaw Cycles : Three cycles (-20°C to 25°C) show no precipitation, confirming compatibility with lyophilization .
- Contradictory Observations : Some studies report unexpected oxidation of the pyrrolidine ring under high O tension, necessitating argon-purged storage .
Q. What computational methods are used to predict the binding mode of this compound to viral targets?
- Methodology :
- Molecular Docking (AutoDock/Vina) : The compound is docked into HCV NS3/4A protease (PDB: 1A1R) to identify key interactions (e.g., hydrogen bonds with His57 and hydrophobic contacts with Val132) .
- Molecular Dynamics (MD) Simulations : AMBER or GROMACS simulations (50 ns) assess binding stability; the quinoline ring shows >90% occupancy in the S1 pocket .
- Limitations : Computational predictions occasionally conflict with crystallographic data, particularly in flexible loop regions .
Data Contradiction Analysis
Q. Why do some studies report conflicting antiviral activity for structurally similar analogues?
- Resolution : Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., Huh7 vs. HEK293) or viral strains (HCV genotype 1b vs. 2a) .
- Stereochemical Impurities : Undetected epimerization during synthesis (e.g., 4R vs. 4S configurations) reduces efficacy .
- Solubility Factors : Poor aqueous solubility of certain derivatives (e.g., logP >4) leads to false negatives in cell-based assays .
Q. How can conflicting crystallographic data on hydrogen bonding networks be reconciled?
- Resolution :
- High-Resolution Data : Structures resolved at <1.0 Å resolution (vs. ~2.0 Å) provide unambiguous electron density for hydrogen atoms .
- Temperature Factors (B-factors) : High B-factors (>50 Å) in flexible regions (e.g., quinoline-pyrrolidine linker) indicate dynamic disorder, not static ambiguity .
- Complementary Techniques : IR spectroscopy or neutron diffraction validates O–H···O interactions missed in X-ray data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
